Bioisosteric Replacement of Tryptophan: Quantified Lipophilicity Shift (logP)
Fmoc-L-3-Benzothienylalanine serves as a sulfur bioisostere of Fmoc-L-tryptophan, where the indole nitrogen is replaced by sulfur. This substitution increases the compound's calculated logP from ~5.09–5.33 for Fmoc-L-tryptophan [1] to ~5.83 for Fmoc-L-3-Benzothienylalanine . The ~0.5–0.7 log unit increase translates to an approximately 3–5× greater partitioning into octanol, reflecting significantly enhanced lipophilicity that alters peptide-membrane interactions and pharmacokinetic profiles.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 5.8266 |
| Comparator Or Baseline | Fmoc-L-tryptophan: logP = 5.09–5.33 |
| Quantified Difference | ΔlogP ≈ 0.5–0.74 (approx. 3–5× higher octanol partitioning) |
| Conditions | Calculated logP values from vendor/predictive databases |
Why This Matters
Higher lipophilicity alters peptide-membrane interactions and pharmacokinetics, enabling the design of peptides with modified cellular uptake or stability profiles.
- [1] ChemSrc. Nalpha-FMOC-L-Tryptophan. CAS 35737-15-6. View Source
